molecular formula C13H14ClNO2 B149484 Coumarin, 3-chloro-7-diethylamino- CAS No. 133590-12-2

Coumarin, 3-chloro-7-diethylamino-

Cat. No. B149484
CAS RN: 133590-12-2
M. Wt: 251.71 g/mol
InChI Key: CZUSPFIQJDLTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumarin, 3-chloro-7-diethylamino-, also known as CDEA, is a synthetic compound that has been widely used in scientific research. It belongs to the coumarin family, which is a class of organic compounds that have a wide range of biological activities. CDEA has been primarily used as a fluorescent probe for studying the properties of biological membranes and as a tool for investigating the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of Coumarin, 3-chloro-7-diethylamino- is not fully understood. However, it is believed that the compound interacts with the hydrophobic regions of biological membranes, which leads to changes in their physical properties. This, in turn, affects the function of membrane-bound proteins and enzymes.
Biochemical and Physiological Effects:
Coumarin, 3-chloro-7-diethylamino- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Coumarin, 3-chloro-7-diethylamino- has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, Coumarin, 3-chloro-7-diethylamino- has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Coumarin, 3-chloro-7-diethylamino- in lab experiments is its high selectivity for biological membranes. This allows researchers to study the properties of membranes in a more specific manner. Additionally, Coumarin, 3-chloro-7-diethylamino- is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one of the limitations of using Coumarin, 3-chloro-7-diethylamino- is its potential toxicity. High concentrations of the compound can be cytotoxic and can lead to cell death.

Future Directions

There are several potential future directions for the use of Coumarin, 3-chloro-7-diethylamino- in scientific research. One area of interest is the development of new fluorescent probes that can selectively bind to specific types of membranes. Additionally, Coumarin, 3-chloro-7-diethylamino- could be used in the development of new drugs that target membrane-bound proteins and enzymes. Finally, Coumarin, 3-chloro-7-diethylamino- could be used in the development of new diagnostic tools for detecting changes in membrane properties in various diseases.

Synthesis Methods

The synthesis of Coumarin, 3-chloro-7-diethylamino- involves the reaction of 3-chloro-7-hydroxycoumarin with diethylamine in the presence of a catalyst. The reaction yields Coumarin, 3-chloro-7-diethylamino- as a yellow solid which can be purified by recrystallization. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

Coumarin, 3-chloro-7-diethylamino- has been extensively used in scientific research as a fluorescent probe for studying the properties of biological membranes. It has been shown to selectively bind to phospholipid bilayers and can be used to monitor changes in membrane fluidity and permeability. Coumarin, 3-chloro-7-diethylamino- has also been used as a tool for investigating the mechanism of action of various drugs, including antibiotics and anticancer agents.

properties

IUPAC Name

3-chloro-7-(diethylamino)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-3-15(4-2)10-6-5-9-7-11(14)13(16)17-12(9)8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUSPFIQJDLTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158190
Record name Coumarin, 3-chloro-7-diethylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coumarin, 3-chloro-7-diethylamino-

CAS RN

133590-12-2
Record name Coumarin, 3-chloro-7-diethylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133590122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 3-chloro-7-diethylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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